
4-(2,3-Dihydrobenzofuran-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,3-Dihydrobenzofuran-2-yl)pyridine is a heterocyclic compound that combines the structural motifs of dihydrobenzofuran and pyridine. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The dihydrobenzofuran moiety is known for its presence in many bioactive molecules, while the pyridine ring is a common scaffold in pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dihydrobenzofuran-2-yl)pyridine typically involves the construction of the dihydrobenzofuran ring followed by its attachment to the pyridine ring. One common method is the cyclization of a suitable precursor, such as a salicyl N-phosphonyl imine, with bromo malonates in the presence of a base like cesium carbonate . This reaction proceeds through a domino annulation process, resulting in the formation of the dihydrobenzofuran ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,3-Dihydrobenzofuran-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the dihydrobenzofuran ring or the pyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on both the dihydrobenzofuran and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydrobenzofuran ring can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .
Aplicaciones Científicas De Investigación
4-(2,3-Dihydrobenzofuran-2-yl)pyridine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(2,3-Dihydrobenzofuran-2-yl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or bind to receptors to modulate their activity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other dihydrobenzofuran derivatives and pyridine-containing molecules. Examples include:
- 2,3-Dihydrofuro[2,3-b]pyridine derivatives
- Benzofuran derivatives
- Pyridine compounds with various substituents
Uniqueness
4-(2,3-Dihydrobenzofuran-2-yl)pyridine is unique due to its combination of the dihydrobenzofuran and pyridine rings, which confer distinct chemical and biological properties. This dual functionality allows for a wide range of applications and makes it a valuable compound in both research and industry .
Propiedades
Fórmula molecular |
C13H11NO |
|---|---|
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
4-(2,3-dihydro-1-benzofuran-2-yl)pyridine |
InChI |
InChI=1S/C13H11NO/c1-2-4-12-11(3-1)9-13(15-12)10-5-7-14-8-6-10/h1-8,13H,9H2 |
Clave InChI |
BOCULKJOFCPXHF-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC2=CC=CC=C21)C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


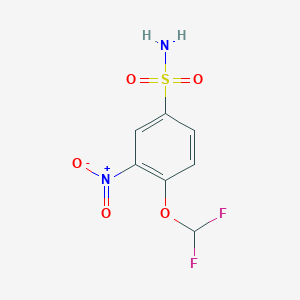

![1h-Pyrrolo[3,2-b]pyridine-7-acetonitrile](/img/structure/B12862730.png)
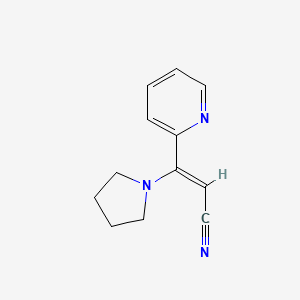
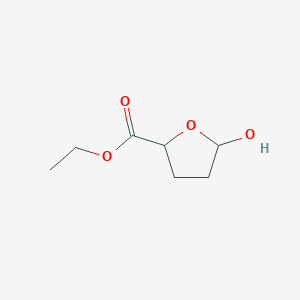
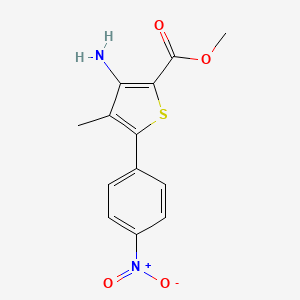
![Benzyl N-[(4-hydroxy-1-bicyclo[2.2.2]octanyl)methyl]carbamate](/img/structure/B12862737.png)
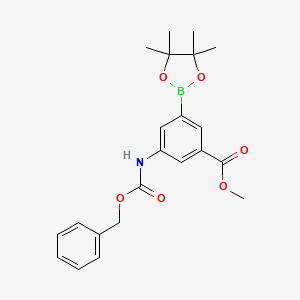
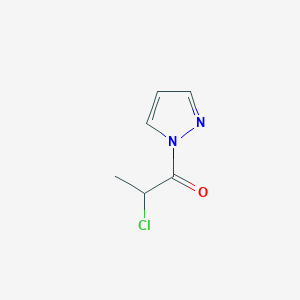
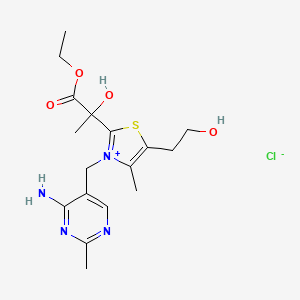

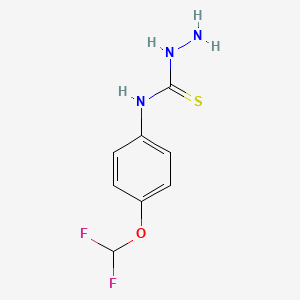
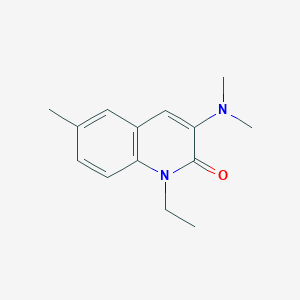
![1-[4'-(Methylsulfanyl)[1,1'-biphenyl]-3-yl] ethanone](/img/structure/B12862775.png)
